4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide
Description
4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide is a complex organic compound that features a benzamide core substituted with a methoxy-methylpyridinyl group
Properties
IUPAC Name |
4-[(5-methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-6-13(4-5-14(10)16(17)20)19-8-12-7-18-9-15(21-3)11(12)2/h4-7,9,19H,8H2,1-3H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTQYXIJUGDZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CN=CC(=C2C)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 5-methoxy-4-methylpyridine, undergoes a bromination reaction to form 5-bromo-4-methylpyridine.
Amination: The brominated intermediate is then subjected to an amination reaction with methylamine to yield 5-methoxy-4-methylpyridin-3-yl)methylamine.
Coupling with Benzamide: The final step involves coupling the pyridinyl amine with 2-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
Oxidation: Formation of 4-[(5-Hydroxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide.
Reduction: Formation of 4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity. The methoxy and methyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzoic acid
- **4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzyl alcohol
Uniqueness
4-[(5-Methoxy-4-methylpyridin-3-yl)methylamino]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
